5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one
Overview
Description
5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one, commonly referred to as 5-Bromo-3-TFP, is a heterocyclic compound that has been used in a variety of scientific research applications. It is a colorless, volatile, and highly reactive compound and has been used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other compounds of interest. 5-Bromo-3-TFP is also used as a reagent in organic synthesis and is an important tool for studying the structure and reactivity of organic compounds.
Scientific Research Applications
Biheterocyclic Compound Synthesis
Aquino et al. (2017) detailed the use of a related compound, 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, as an efficient precursor for synthesizing a series of (1,2,3-triazol-1-yl)methyl-pyrimidine biheterocycles. This synthesis involves nucleophilic substitution and click chemistry to generate intermediates, which are then cyclocondensed with 2-methylisothiourea sulfate to produce 2-(methylthio)-4-(1,2,3-triazol-1-yl)methyl-6-(trifluoromethyl)pyrimidines, demonstrating the chemical versatility and potential pharmaceutical applications of these compounds (Aquino et al., 2017).
Antimicrobial Activity
A study by Lanjewar et al. (2009, 2010) reported the efficient cyclocondensation of 5-(2-bromoacetyl)-3,4-dihydro-4-phenylpyrimidine-2(1H)-ones with thiourea to produce hybrid 5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenyl pyrimidin-2(1H)-ones. These derivatives showcased antimicrobial and antifungal activities against various pathogens, highlighting the potential of brominated dihydropyrimidinones in developing new antimicrobial agents (Lanjewar et al., 2009).
Molecular Structure and Reactivity Studies
Research on the chemical reactivity of Biginelli type compounds, including brominated dihydropyrimidinones, provides insights into the synthesis of new dihydropyrimidine derivatives. This type of research is crucial for understanding the molecular structure and reactivity of these compounds, paving the way for the synthesis of novel compounds with potential pharmaceutical applications (Namazi et al., 2001).
properties
IUPAC Name |
5-bromo-3-(2,2,2-trifluoroethyl)pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-4-1-11-3-12(5(4)13)2-6(8,9)10/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXKIJGRDMURAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C=N1)CC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2,2,2-trifluoroethyl)-3,4-dihydropyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.